molecular formula C11H11N3O B7470371 N-cyclopropyl-3H-benzimidazole-5-carboxamide

N-cyclopropyl-3H-benzimidazole-5-carboxamide

Cat. No. B7470371
M. Wt: 201.22 g/mol
InChI Key: ZYDOOXRLRWICQY-UHFFFAOYSA-N
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Description

N-cyclopropyl-3H-benzimidazole-5-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential application in medicinal chemistry. This compound is also known as CPI-136 and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of N-cyclopropyl-3H-benzimidazole-5-carboxamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes. It has been shown to inhibit the activity of poly(ADP-ribose) polymerase (PARP), which is involved in DNA repair. It has also been shown to inhibit the activity of glycogen synthase kinase-3β (GSK-3β), which is involved in various cellular processes such as cell proliferation and apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-cyclopropyl-3H-benzimidazole-5-carboxamide have been studied extensively. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. It has also been shown to reduce the production of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes, which may contribute to its neuroprotective effects. Furthermore, it has been shown to reduce the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-3H-benzimidazole-5-carboxamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have low toxicity in vitro. However, one of the limitations of using N-cyclopropyl-3H-benzimidazole-5-carboxamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer the compound to cells or animals in a consistent manner.

Future Directions

For the study of N-cyclopropyl-3H-benzimidazole-5-carboxamide include investigating its potential as an anticancer and neuroprotective agent and determining optimal dosing and administration methods.

Synthesis Methods

N-cyclopropyl-3H-benzimidazole-5-carboxamide can be synthesized using various methods. One of the most common methods is the reaction of cyclopropylamine with 2-aminobenzimidazole in the presence of a catalyst. Another method involves the reaction of 2-cyanobenzimidazole with cyclopropylamine in the presence of a reducing agent. The synthesis of N-cyclopropyl-3H-benzimidazole-5-carboxamide requires careful optimization of reaction conditions to obtain a high yield of the desired product.

Scientific Research Applications

N-cyclopropyl-3H-benzimidazole-5-carboxamide has shown promising results in various scientific research applications. It has been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines. Furthermore, it has been studied for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage.

properties

IUPAC Name

N-cyclopropyl-3H-benzimidazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O/c15-11(14-8-2-3-8)7-1-4-9-10(5-7)13-6-12-9/h1,4-6,8H,2-3H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDOOXRLRWICQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC3=C(C=C2)N=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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